![molecular formula C23H27BrN2O3S B7717752 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE](/img/structure/B7717752.png)
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
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Overview
Description
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzenesulfonamido group, and a cyclohexenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the cyclohexenyl ethyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[(4-BROMOPHENYL)(2-METHYLBENZOYL)AMINO]METHYL-2-METHYLBENZAMIDE: Shares structural similarities but differs in the presence of a methylbenzoyl group.
Other Sulfonamides: Compounds with similar sulfonamido groups but different substituents on the phenyl ring.
Uniqueness
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN2O3S/c24-21-13-11-20(12-14-21)17-26(30(28,29)22-9-5-2-6-10-22)18-23(27)25-16-15-19-7-3-1-4-8-19/h2,5-7,9-14H,1,3-4,8,15-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQSHMWSXDIEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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